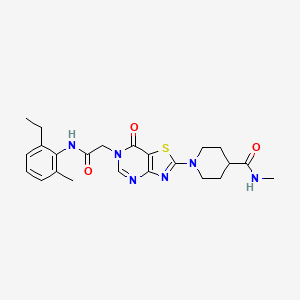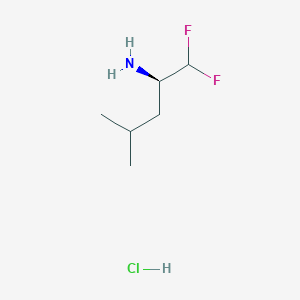
Acetamide, N-(4-chloro-3-trifluoromethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-chloro-3-trifluoromethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)- is a useful research compound. Its molecular formula is C17H13ClF3N3O2 and its molecular weight is 383.76. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(4-chloro-3-trifluoromethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4-chloro-3-trifluoromethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Environmental Impact
Research on similar chloroacetamide herbicides, such as acetochlor and metolachlor, has revealed their metabolic pathways in both human and rat liver microsomes, highlighting the complex metabolic activation pathways that might lead to carcinogenic outcomes. This kind of study is crucial for understanding the environmental impact and health risks associated with the use of such compounds in agriculture (Coleman et al., 2000).
Antiplasmodial Properties
Compounds with structural similarities have been synthesized and evaluated for their potential in vitro antiplasmodial properties against Plasmodium falciparum, the parasite responsible for malaria. This research is indicative of the potential pharmaceutical applications of such compounds in developing new antimalarial drugs (Mphahlele et al., 2017).
Anticonvulsant and Antibacterial Activities
Derivatives of quinoxalinyl acetamides have been designed and synthesized, showing significant anticonvulsant activities in experimental models. This suggests possible therapeutic applications for neurological disorders (Ibrahim et al., 2013). Moreover, related compounds have demonstrated potent antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Kumar et al., 2012).
Structural and Molecular Studies
Studies on the structural aspects of similar compounds, such as salt and inclusion compounds of 8-hydroxyquinoline-based amides, provide insights into the chemical and physical properties that could influence their application in various scientific fields (Karmakar et al., 2007).
Wirkmechanismus
Target of Action
Related compounds have been found to have analgesic properties , suggesting that this compound may interact with pain receptors or pathways.
Mode of Action
It’s worth noting that related compounds have shown to have analgesic effects . This suggests that this compound may interact with its targets to modulate pain perception.
Biochemical Pathways
Given the analgesic properties of related compounds , it can be inferred that this compound may influence pathways related to pain perception and response.
Result of Action
Related compounds have been found to have analgesic effects , suggesting that this compound may have similar effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2/c18-11-6-5-9(7-10(11)17(19,20)21)22-15(25)8-14-16(26)24-13-4-2-1-3-12(13)23-14/h1-7,14,23H,8H2,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOITESDJANECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)
![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)


![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2886162.png)
![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886164.png)
![2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2886166.png)

![N-[1-[1-(2-Chloropropanoyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2886169.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)



![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2886177.png)